2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then further reacted with a piperazine derivative and a butyl chain to form the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione include other phthalimides and isoindole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Some examples of similar compounds include:
- Phthalimide acetyl chloride
- N-Phthalylglycyl chloride
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl) The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields .
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[4-[4-[4-(1,3-dioxoisoindol-2-yl)butyl]piperazin-1-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H32N4O4/c33-25-21-9-1-2-10-22(21)26(34)31(25)15-7-5-13-29-17-19-30(20-18-29)14-6-8-16-32-27(35)23-11-3-4-12-24(23)28(32)36/h1-4,9-12H,5-8,13-20H2 |
InChI Key |
XTGNFFBHKJNVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)CCCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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